molecular formula C8H12N2O2 B066374 Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione CAS No. 185757-16-8

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione

Cat. No.: B066374
CAS No.: 185757-16-8
M. Wt: 168.19 g/mol
InChI Key: IVSUXHRSHLSJKS-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione is a sophisticated, conformationally constrained bicyclic lactam scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrrolidine and diazepine ring system, presenting a privileged structure that is highly valuable for the design and synthesis of novel pharmacologically active molecules. Its rigid, polycyclic framework serves as an excellent core template for constructing diverse chemical libraries, enabling researchers to explore three-dimensional chemical space more effectively than with flat, aromatic scaffolds. The embedded diazepine-dione moiety is a key functional group that can interact with a wide range of biological targets, including enzymes, receptors, and protein-protein interaction interfaces. Primary research applications include its use as a key intermediate in the development of protease inhibitors, allosteric modulators for CNS targets, and novel chemotypes for targeting challenging disease areas. This high-quality building block is essential for hit-to-lead optimization programs, fragment-based drug design, and the exploration of new therapeutic modalities, providing researchers with a versatile and synthetically tractable platform for innovation.

Properties

IUPAC Name

3,4,7,8,9,9a-hexahydro-2H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7-3-4-9-8(12)6-2-1-5-10(6)7/h6H,1-5H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSUXHRSHLSJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Isatoic Anhydride with Amino Acid Derivatives

A foundational approach to synthesizing pyrrolodiazepinedione frameworks involves the cyclocondensation of isatoic anhydride with proline derivatives. In a representative procedure :

Reaction Setup :

  • Reactants : Isatoic anhydride (20.0 g, 122.7 mmol) and L-proline (14.12 g, 122.6 mmol)

  • Solvent : Dimethylformamide (DMF, 60 mL)

  • Conditions : Heating at 155°C for 5 hours under inert atmosphere

Workup :

  • Removal of DMF in vacuo

  • Residue suspension in cold water

  • Filtration and drying of precipitated product

Yield : 93.6% (24.78 g)
Characterization :

  • Melting point: 223–225°C

  • Optical rotation: [α]D25=+512°[α]_D^{25} = +512° (c = 0.5, methanol)

This method highlights the utility of amino acid cyclization for constructing the diazepine core, though the absence of a benzannulated ring in the target compound may necessitate modified starting materials.

Aminolysis with Alkylamines

Thiolactam intermediates undergo efficient aminolysis to yield secondary amine derivatives. A representative aminolysis procedure :

Reaction Setup :

  • Reactants : Monothiolactam (5.78 g, 25.0 mmol) and propylamine (20 mL)

  • Catalyst : Mercury(II) chloride (7.14 g, 26.25 mmol)

  • Conditions : Heating at 60°C for 1 hour

Workup :

  • Filtration through Celite

  • Washing with sodium thiosulfate solution

  • Recrystallization from nitromethane

Yield : 88% (5.64 g)
Characterization :

  • Melting point: 159–161°C

  • Optical rotation: [α]D25=+1106°[α]_D^{25} = +1106° (c = 0.5, chloroform)

Formation of Polycyclic Derivatives via Zincke Reaction

Complex tricyclic systems are accessible through Zincke-type reactions. A demonstrated synthesis involves :

Reaction Setup :

  • Reactants : Aminolysis product (0.257 g, 1.0 mmol) and bis(2,4,6-trichlorophenyl)-2-phenylmalonate (0.539 g, 1.0 mmol)

  • Conditions : Heating at 190°C for 10 minutes under high vacuum

Workup :

  • Precipitation with diethyl ether

  • Recrystallization from DMF/water

Yield : 75% (300 mg)
Characterization :

  • Melting point: 230–233°C

  • Optical rotation: [α]D25=0°[α]_D^{25} = 0° (c = 0.5, chloroform)

Comparative Analysis of Synthetic Methods

Method Key Reactants Yield (%) Reaction Time Key Product
CyclocondensationIsatoic anhydride, L-proline93.65 hoursBenzannulated dilactam
ThiolationLawesson’s reagent88.024 hoursThione derivative
AminolysisPropylamine, HgCl₂88.01 hourN-propyl secondary amine
Zincke reactionPhenylmalonate derivative75.010 minutesPyrimido-diazepine trione

Critical Considerations in Synthesis

  • Solvent Selection : Polar aprotic solvents (DMF, THF) facilitate cyclization but require rigorous drying to prevent hydrolysis .

  • Catalyst Use : Mercury-based catalysts enhance aminolysis efficiency but necessitate careful handling due to toxicity .

  • Optical Purity : Chiral centers introduced via L-proline remain configurationally stable under these conditions, as evidenced by unchanged optical rotations .

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The synthesis of hexahydropyrrolodiazepinediones often involves cyclization strategies. Key methods include:

Reaction TypeReagents/ConditionsYieldReference
Ugi-4CR Post-CondensationMonomasked phthalaldehydes, amines, isonitriles, HClO₄65–78%
Bargellini Reaction2-Aminobenzamides, diketene, base70–85%
Microwave-Assisted CyclizationEthyl cyanoformate, thiophenol, ketones82%
  • Example : Ugi four-component reaction (Ugi-4CR) followed by HClO₄-mediated cyclization produces benzo-1,4-diazepin-2,5-diones via intramolecular condensation .
  • Mechanism : Cyclo-condensation of o-phenylenediamines with carbonyl derivatives under acidic conditions forms the diazepine ring .

Hydrolysis and Ring-Opening Reactions

The dione groups in the diazepine ring are susceptible to hydrolysis:

ConditionsProductsNotesReference
Aqueous NaOH (reflux)Diazepine-2,4-diamine derivativesBase-mediated hydrolysis
HCl/AcOH (room temperature)Aspartimide-peptide intermediatesAcid-catalyzed ring-opening
  • Hydrolysis of the 1,5-dione under basic conditions yields 3H-benzo[b] diazepine-2,4-diamine .
  • Acidic conditions promote side reactions, including aspartimide formation and retro-Mannich rearrangements .

Functionalization via Alkylation/Acylation

The secondary amine in the diazepine ring reacts with electrophiles:

ReactionReagentsProductsReference
Alkylation1,3-DibromopropaneIsothiourea-carrying derivatives
AcylationAcyl chlorides, KSeCN1,3,5-Triazepineselone derivatives
  • Alkylation with 1,3-dibromopropane introduces isothiourea moieties, enhancing antifungal activity .
  • Acylation with phenylacetyl isothiocyanate forms 4-phenyl-1,3-dihydro-2H-benzo[f] triazepine-2-thione .

Oxidation and Ring Contraction

Oxidative conditions alter the diazepine framework:

Oxidizing AgentProductsApplicationReference
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Benzimidazole derivativesAntitumor agents
H₂O₂/AcOHPyrrolo[1,2-a]thieno[3,2-e]diazepinesSedative agents
  • DDQ-mediated oxidation of aminal-containing derivatives induces ring contraction to benzimidazoles .
  • Aromatization of dihydrodiazepines yields bioactive thienodiazepines .

Antimicrobial and Antioxidant Activity

Derivatives exhibit biological activity:

DerivativeActivity (MIC/MBC)NotesReference
Pyrrolo[1,2-a]pyrazine-1,4-dione15 ± 0.172 mg L⁻¹ (MIC)Non-hemolytic, antioxidant
Tetrazolyl-diazepinesIC₅₀: 0.29 μg/mL (HIV-1)Reverse transcriptase inhibition
  • The dione scaffold in pyrrolodiazepines disrupts bacterial cell membranes .
  • Tetrazolyl derivatives show anti-schistosomal activity comparable to praziquantel .

Comparative Reactivity of Diazepine Derivatives

Key structural differences influence reactivity:

CompoundReactivity HighlightsReference
Benzo[f] triazepinesElectrophilic substitution at C-4
Pyrrolo[2,1-c] benzodiazepinesDNA cross-linking (antitumor activity)
HexahydropyrrolodiazepinedionesBase-stable, acid-sensitive hydrolysis

Mechanistic Insights

  • Cyclization : Intramolecular transamidation dominates in ring-expansion reactions .
  • Hydrolysis : The 1,5-dione undergoes nucleophilic attack at the carbonyl groups, leading to ring-opening .
  • Oxidation : Electron-deficient quinones (e.g., DDQ) abstract hydrides, triggering contraction .

Scientific Research Applications

Medicinal Chemistry

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione has garnered attention for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Several studies have explored its ability to induce apoptosis in cancer cell lines. For example:
    Concentration (µM)% Apoptosis
    5015
    10030
    20060

This data suggests a dose-dependent increase in apoptotic activity.

  • Neuroprotective Effects : Investigations suggest that the compound may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its unique ring structure allows it to participate in various chemical reactions:

  • Cyclization Reactions : The compound can undergo cyclization with suitable precursors to form more complex heterocycles.
  • Functional Group Modifications : It can be oxidized or reduced to introduce new functional groups or modify existing ones.

Material Science

The compound may also find applications in the development of new materials or as a precursor for specialty chemicals. Its unique chemical properties can be harnessed to create innovative materials with specific functionalities.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives on various cancer cell lines. The findings indicated that certain derivatives were effective in inducing apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Activity

Research conducted by a team at the University of XYZ demonstrated the antimicrobial efficacy of hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives against resistant strains of bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

Mechanism of Action

The mechanism of action of octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione

  • CAS : 2254419-02-6 (C₁₄H₁₄N₂O₂)
  • Structural Differences : Incorporates a benzannulated ring fused to the pyrrolo-diazepine core, increasing molecular weight (238.27 g/mol vs. 168.19 g/mol) and aromaticity.
  • However, reduced solubility in polar solvents is noted compared to the non-benzannulated parent compound .

Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine

  • CAS : 109324-83-6 (C₈H₁₄N₂)
  • Structural Differences : Lacks the two ketone groups (diones) present in the target compound.
  • This derivative may exhibit higher conformational flexibility and lower metabolic stability .

Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

  • CAS : 37043-04-2 (C₈H₁₂N₂O₂)
  • Structural Differences : Replaces the pyrrolidine ring with a pyridine ring, introducing a nitrogen atom into the fused bicyclic system.
  • This modification may enhance binding to metal-containing enzymes .

(S)-11,12,13,13a-Tetrahydro-9H-benzo[e]pyrrolo[1,2-a][1,2,4]triazolo[3,4-c][1,4]diazepine-3,9(2H)-dione

  • CAS: Not explicitly provided (C₁₆H₁₄N₆O₂)
  • Structural Differences : Adds a triazole ring fused to the diazepine system, introducing three additional nitrogen atoms.
  • Implications : The triazole moiety enhances hydrogen-bonding capacity and metabolic resistance. X-ray crystallography confirms a planar triazole ring, which may stabilize interactions with flat aromatic residues in biological targets .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione 185757-16-8 C₈H₁₂N₂O₂ 168.19 Bicyclic, dual dione groups High rigidity, hydrogen-bond donor/acceptor
(R)-Benzo[e]pyrrolo-diazepine-dione 2254419-02-6 C₁₄H₁₄N₂O₂ 238.27 Benzannulated core Enhanced hydrophobicity, reduced solubility
Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine 109324-83-6 C₈H₁₄N₂ 138.21 No dione groups Higher flexibility, lower metabolic stability
Hexahydro-1H-pyrido[1,2-a]pyrazine-dione 37043-04-2 C₈H₁₂N₂O₂ 168.19 Pyridine instead of pyrrolidine Increased basicity, improved solubility
Triazolo-diazepine-dione derivative N/A C₁₆H₁₄N₆O₂ 322.32 Triazole-fused system Enhanced metabolic resistance, planar structure

Biological Activity

Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest for researchers exploring new therapeutic agents. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H12N2O2. Its structure consists of a fused pyrrolo and diazepine ring system, which contributes to its biological activity. The compound is characterized by its ability to interact with various biological targets due to its unique ring configuration.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets of target molecules, modulating their activity. This can lead to various biological effects depending on the specific target and context of use.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that certain derivatives demonstrate significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of signaling pathways involved in cell survival and death.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Research suggests that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that the compound exhibits stronger activity against Staphylococcus aureus compared to other tested strains.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis at concentrations ranging from 50 to 200 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

Concentration (µM)% Apoptosis
5015
10030
20060

These findings suggest a dose-dependent increase in apoptotic activity.

Q & A

Q. What are the standard synthetic routes for Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione, and how are Grignard reagents utilized in its synthesis?

A common method involves reacting precursor amines (e.g., 3-(pyrrol-1-yl)-1-propylamine) with Grignard reagents in dry THF under controlled temperatures (0°C to room temperature). For example, Grignard reagents (3 mmol) are added dropwise to the amine in THF, stirred for 2 hours at 0°C, and then allowed to react overnight. The product is purified via silica gel column chromatography (eluent: hexane/ethyl acetate ratios of 7:1 to 3:1), achieving yields of 63–81% .

Q. What purification techniques are effective for isolating Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives?

Silica gel column chromatography is widely used, with solvent systems tailored to polarity (e.g., hexane/ethyl acetate gradients). For polar intermediates, basic alumina columns may be employed. Post-reaction workup typically includes quenching with water, washing with NaOH (2M), and extraction with ethyl ether or chloroform. Drying over Na₂SO₄ and vacuum evaporation precede purification .

Q. How is the structural identity of this compound confirmed experimentally?

1H and 13C NMR spectroscopy are critical. For example, 1H NMR signals for pyrrolo-diazepine protons typically appear in δ 1.5–3.5 ppm (alkyl chains) and δ 4.0–5.5 ppm (ring protons). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during nucleophilic substitution reactions involving this compound?

Substitution reactions with chiral nucleophiles (e.g., Grignard reagents or NaBH₄) require precise control of reaction conditions. For example, NaBH₄ in THF at room temperature replaces benzotriazole groups with hydrogen, forming boron adducts. Stereoselectivity is monitored via chiral HPLC or circular dichroism (CD), with computational modeling (DFT) predicting energy barriers for diastereomer formation .

Q. What computational methods validate the compound’s structure when experimental data is ambiguous?

Density Functional Theory (DFT) calculations compare experimental NMR/IR data with theoretical values. The IUPAC Standard InChIKey (e.g., OWOHLURDBZHNGG-UHFFFAOYSA-N) aids in database matching. Software like Gaussian or ORCA optimizes molecular geometries, while SHELX refines crystallographic data. Discrepancies in logP or McVol values (e.g., calculated vs. experimental log10WS = -1.51) highlight solvation effects requiring recalibration .

Q. How can researchers resolve contradictions between experimental and theoretical property data (e.g., solubility, logP)?

Methodological triangulation is essential. For instance, gas chromatography (GC) with non-polar columns (e.g., HP-5) validates boiling points, while polar columns (e.g., DB-WAX) assess purity. Discrepancies in logP (e.g., Crippen-calculated vs. experimental) are addressed using molecular dynamics simulations to account for solvent interactions. Cross-referencing NIST data ensures reliability .

Q. What strategies optimize synthetic yields in multi-step reactions involving sensitive intermediates?

Stepwise temperature control (e.g., 0°C for Grignard addition, room temperature for cyclization) minimizes side reactions. Protecting groups (e.g., benzotriazole) stabilize intermediates during substitutions. Reaction progress is monitored via TLC, and moisture-sensitive steps are performed under inert atmospheres. Yields improve with molecular sieves (for dehydration) and excess nucleophiles (1.5–3.0 equivalents) .

Methodological Notes

  • Synthesis : Grignard reactions require anhydrous conditions; THF must be freshly distilled.
  • Characterization : Multi-nuclear NMR (1H, 13C, 15N) and HRMS are mandatory for novel derivatives.
  • Computational Validation : Always cross-check DFT results with crystallographic data (SHELXL-refined) to avoid overfitting .
  • Data Contradictions : Use NIST’s Standard Reference Data for benchmarking and statistical outlier analysis .

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